1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine
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Overview
Description
1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a triazole moiety and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Triazole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The diethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine: Similar structure but with methoxy groups instead of ethoxy groups.
1-[(3,4-Diethoxyphenyl)methyl]-3-(imidazol-1-ylmethyl)piperidine: Contains an imidazole ring instead of a triazole ring.
Uniqueness
1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine is unique due to the combination of its diethoxyphenyl and triazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-3-24-18-8-7-16(12-19(18)25-4-2)13-22-10-5-6-17(14-22)15-23-11-9-20-21-23/h7-9,11-12,17H,3-6,10,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHUITWVAJFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCCC(C2)CN3C=CN=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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